4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Description
4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole moiety substituted with a chloromethyl group. This structure confers unique physicochemical properties, including enhanced electrophilicity and reactivity, making it a valuable scaffold in medicinal chemistry. The chloromethyl group facilitates nucleophilic substitution reactions, enabling the synthesis of diverse derivatives for biological evaluation.
Key applications include anticancer and antimicrobial activities. For instance, amine derivatives of this compound exhibit cytotoxicity against human cancer cell lines such as HeLa, Caco-2, and HepG2, with IC50 values in the micromolar range . Its structural versatility and bioactivity have positioned it as a lead compound for drug discovery.
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-(chloromethyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H6ClN3O/c9-5-7-11-12-8(13-7)6-1-3-10-4-2-6/h1-4H,5H2 |
InChI Key |
VIBQYSAJDBMEAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then treated with chloroacetic acid and phosphorus oxychloride to yield the desired oxadiazole compound .
Industrial Production Methods
In an industrial setting, the production of 2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxadiazole, while oxidation might produce an oxadiazole with additional oxygen-containing functional groups.
Scientific Research Applications
2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections.
Biological studies: The compound is studied for its potential to interact with various biological targets, including enzymes and receptors.
Material science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituents at the 2- and 5-positions of the oxadiazole ring. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of Key 1,3,4-Oxadiazole Derivatives
Activity Profiles and Mechanisms
Anticancer Activity :
The chloromethyl derivative demonstrates broad-spectrum cytotoxicity, likely due to its ability to alkylate cellular targets. Its amine derivatives (e.g., compound 131) show enhanced potency, with IC50 values as low as 0.26 µM against HepG2 cells, attributed to kinase inhibition (EGFR and CDK2) . In contrast, fluorophenyl-substituted analogues (e.g., compound 130) exhibit similar mechanisms but vary in selectivity .- Antimicrobial Activity: Substitutions like methoxymethyl (e.g., 4-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine) improve antimycobacterial activity, likely by enhancing membrane permeability . The chloromethyl group’s electrophilicity may reduce antimicrobial efficacy due to non-specific toxicity, explaining its preferential use in anticancer contexts.
Antifungal Activity :
Compounds like LMM5 and LMM11, bearing sulfamoyl and furan groups, inhibit fungal thioredoxin reductase, a critical enzyme for redox homeostasis in pathogens like C. albicans .Photophysical Properties :
Pyridine-linked oxadiazoles with sulfanyl or benzylsulfanyl groups (e.g., 3-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine) exhibit red-shifted luminescence, making them useful in photocatalytic applications .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) :
The chloromethyl group (a strong EWG) enhances electrophilicity, promoting interactions with nucleophilic residues in biological targets (e.g., kinases). This contrasts with methoxymethyl (electron-donating), which improves solubility and target specificity for mycobacteria . - Aromatic Substituents :
Fluorophenyl or pyridine rings increase π-π stacking interactions with enzyme active sites, boosting anticancer activity . - Bulkier Groups : Sulfamoyl or benzylsulfanyl substituents improve antifungal activity by fitting into hydrophobic pockets of fungal enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
